2-Isopropyl-4-pentenenitrile
Description
Contextual Significance of Nitriles in Modern Organic Synthesis
Nitriles, organic compounds containing the cyano (-C≡N) functional group, are of immense importance in contemporary organic synthesis. nih.govresearchgate.netnumberanalytics.com The unique electronic properties of the nitrile group, characterized by a polar carbon-nitrogen triple bond, render it a versatile synthon, capable of participating in a wide array of chemical transformations. nih.govresearchgate.netresearchgate.net This versatility allows for the conversion of nitriles into a diverse range of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme-connect.de
The synthetic utility of nitriles extends beyond their role as precursors. The cyano group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities into a molecule. nih.govresearchgate.net Furthermore, nitriles are known to participate in various cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, which are powerful methods for the construction of complex carbocyclic and heterocyclic frameworks. nih.govresearchgate.net The ability of nitriles to act as radical acceptors in cascade strategies further broadens their applicability in the synthesis of a vast number of functional molecules. nih.govresearchgate.net
Overview of Branched Alkenes and Their Synthetic Challenges
Branched alkenes, hydrocarbons containing at least one carbon-carbon double bond and a non-linear carbon chain, present unique synthetic challenges to organic chemists. The controlled synthesis of a specific branched alkene isomer can be difficult to achieve due to the potential for multiple reaction pathways leading to a mixture of products. stackexchange.com Achieving high regioselectivity and stereoselectivity in reactions involving the formation or modification of branched alkenes is a significant hurdle. nih.gov
For instance, reactions such as hydroformylation, which adds a formyl group and a hydrogen atom across a double bond, often yield a mixture of linear and branched products. chinesechemsoc.org Similarly, the hydrocyanation of dienes, a key industrial process, can produce both linear and branched nitrile isomers. chinesechemsoc.orgresearchgate.net The separation of these isomers can be a complex and costly process. researchgate.net Furthermore, steric hindrance associated with the branched structure can significantly impact the reactivity of the double bond and adjacent functional groups, often requiring the development of highly specialized and selective catalytic systems to achieve the desired transformation. nih.gov Overcoming these challenges is a continuing area of research, with the development of new catalytic methods being a primary focus. researchgate.net
Structural Analysis of 2-Isopropyl-4-pentenenitrile and Its Chiral Center Considerations
This compound possesses a unique molecular architecture that warrants a detailed structural examination. The molecule features a five-carbon pentene backbone with a nitrile group at the second carbon position and an isopropyl group also attached to this same carbon. The presence of the double bond between the fourth and fifth carbon atoms classifies it as an unsaturated nitrile.
A critical feature of this compound's structure is the presence of a chiral center at the second carbon atom. arxiv.org This carbon is bonded to four different substituents: a hydrogen atom, an isopropyl group, a nitrile group, and an allyl group (-CH2-CH=CH2). The existence of this stereocenter means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. arxiv.orgnih.gov These enantiomers, designated as (R)-2-Isopropyl-4-pentenenitrile and (S)-2-Isopropyl-4-pentenenitrile, will have identical physical properties such as boiling point and density, but will rotate plane-polarized light in opposite directions. nih.gov
The presence of chirality is a crucial consideration in many applications, particularly in the pharmaceutical and biological fields, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov Therefore, the stereocontrolled synthesis of a single enantiomer of this compound would be a significant synthetic achievement.
Historical Development and Relevant Literature on Pentenenitrile Isomers and Derivatives
The study of pentenenitrile isomers and their derivatives has a rich history, largely driven by their importance as intermediates in industrial chemical processes. A significant portion of the early research focused on the hydrocyanation of butadiene, a process that yields a mixture of pentenenitrile isomers, including 3-pentenenitrile (B94367) and the branched 2-methyl-3-butenenitrile (B95465). chinesechemsoc.orgresearchgate.net This reaction, first commercialized by DuPont in 1971 for the production of adiponitrile (B1665535), a precursor to Nylon 6,6, spurred extensive research into catalysts and reaction conditions to control the isomeric ratio of the products. chinesechemsoc.orgresearchgate.net
Over the years, various isomers of pentenenitrile have been synthesized and characterized. For example, broadband rotational spectroscopy has been used to study the conformational preferences and stability of trans-3-pentenenitrile and 4-pentenenitrile (B1194741). osti.gov Research has also explored the isomerization of pentenenitrile isomers, such as the conversion of cis-2-pentenenitrile (B1312415) to 3-pentenenitriles, a reaction of industrial relevance. researchgate.net
Furthermore, various derivatives of pentenenitriles have been investigated. For instance, the synthesis of hydroxylated derivatives like (3R)-3-hydroxypentanenitrile has been explored for its potential as a chiral building block in the synthesis of pharmaceuticals. The ozonolysis of 4-pentenenitrile has been utilized as a starting point in the total synthesis of complex natural products. nih.gov The compound (2-isopropyl-4-pentenoyl)urea, a derivative of 2-isopropyl-4-pentenoic acid, has also been documented in the chemical literature. nist.gov This body of work highlights the ongoing interest in the chemistry of pentenenitriles and their derivatives.
Interactive Data Table: Properties of Pentenenitrile Isomers
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Pentenenitrile (B77955) | (E)-pent-2-enenitrile | C5H7N | 81.12 | 112.2 at 760 mmHg |
| 3-Pentenenitrile | (E)-pent-3-enenitrile | C5H7N | 81.12 | - |
| cis-2-Pentenenitrile | (Z)-pent-2-enenitrile | C5H7N | 81.118 | 127 |
| 2-Isopropyl-4-pentinamide | 2-propan-2-ylpent-4-ynamide | C8H13NO | 139.19 | - |
| (2-isopropyl-4-pentenoyl)urea | N-(aminocarbonyl)-2-(1-methylethyl)-4-pentenamide | C9H16N2O2 | 184.2355 | - |
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-enenitrile |
InChI |
InChI=1S/C8H13N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5H2,2-3H3 |
InChI Key |
GCYXENIDWBJJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropyl 4 Pentenenitrile and Analogues
Direct Synthesis Approaches
Direct synthesis strategies for 2-isopropyl-4-pentenenitrile involve the formation of the key carbon-carbon bond at the chiral C2 center and the introduction of the essential nitrile functionality.
Strategies for Carbon-Carbon Bond Formation at the Chiral Center (C2)
The construction of the C2 stereocenter bearing an isopropyl group is a critical step in the synthesis of the target molecule. A common and effective method for forming carbon-carbon bonds at the α-position of a nitrile is through the alkylation of enolates. elsevierpure.com This involves the deprotonation of a nitrile precursor with a strong base to form a nucleophilic enolate, which then reacts with an alkylating agent. elsevierpure.com
For the synthesis of this compound, two primary disconnection approaches can be considered:
Alkylation of a pentenenitrile precursor: This strategy involves the deprotonation of 4-pentenenitrile (B1194741) at the C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding carbanion. This nucleophile can then react with an isopropyl halide, such as 2-iodopropane, to introduce the isopropyl group at the C2 position. The use of a strong, sterically hindered base like LDA is crucial to ensure complete enolate formation and minimize side reactions. elsevierpure.com
Alkylation of an isopropylnitrile precursor: An alternative approach starts with isobutyronitrile (B166230) (2-methylpropanenitrile). Deprotonation of isobutyronitrile with a strong base like LDA would generate the α-carbanion, which can then be alkylated with an allyl halide, such as allyl bromide, to introduce the 4-pentenyl group. bath.ac.uk This "borrowing hydrogen" or "hydrogen auto-transfer" methodology offers a sustainable approach for the α-alkylation of nitriles with alcohols, where water is the only byproduct. bath.ac.uk
A general cobalt-catalyzed α-alkylation of various nitriles with alcohols has been reported, providing a straightforward method to couple nitriles with a range of alcohols, including benzylic, heterocyclic, and aliphatic ones, in good to excellent yields. bath.ac.uk
Introduction of the Nitrile Functionality
The nitrile group is a versatile functional group in organic synthesis and can be introduced through several established methods. rsc.org While the alkylation strategies discussed above often start with a nitrile precursor, in other synthetic routes, the nitrile functionality may be introduced at a later stage. Common methods for introducing a nitrile group include:
Nucleophilic Substitution: The reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, is a classic method for nitrile synthesis via an SN2 reaction. rsc.org
Dehydration of Amides: Primary amides can be dehydrated to the corresponding nitriles using various dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).
From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins by reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid. The resulting cyanohydrin can then be further transformed.
Stereocontrolled Synthesis for Enantiomerically Pure this compound
Controlling the stereochemistry at the C2 center is crucial for the synthesis of enantiomerically pure this compound. This can be achieved through several advanced synthetic strategies.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis. frontiersin.orgmdpi.com For the synthesis of chiral nitriles, enantioselective alkylation of a prochiral nitrile precursor can be achieved using a chiral catalyst. These catalysts, often metal complexes with chiral ligands, create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
For instance, palladium-catalyzed asymmetric α-arylation of alkylnitriles has been shown to form quaternary stereocenters with good enantiocontrol. frontiersin.org While this specific example deals with arylation, the principle can be extended to alkylation with appropriate catalyst and ligand design. The development of chiral phase-transfer catalysts has also enabled highly chemo-, regio-, diastereo-, and enantioselective additions to imines, providing access to enantiomerically enriched γ-amino acids and γ-lactams. sfu.ca
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield (%) |
| Palladium-(R)-DTBM-SEGPHOS | 2-Acylimidazoles | α-Chiral Carbonyls | High to Excellent | Moderate to High |
| Chiral Bis(oxazolinato)RE-metal | Nitriles and Allylamines | Chiral Imidazolines | High | Moderate to Good |
| Cinchona Alkaloid-derived | Trifluoromethyl Imines | Chiral γ-Amino Acids | High | High |
Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis
Chiral Auxiliary-Based Syntheses
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgthieme-connect.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
A prominent example is the use of pseudoephedrine as a chiral auxiliary. thieme-connect.comru.nlmdpi.com In this approach, a carboxylic acid precursor is first converted to a pseudoephedrine amide. Deprotonation of this amide with a strong base like LDA generates a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine auxiliary. researchgate.net The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. researchgate.net After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target nitrile.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |
| Pseudoephedrine | Alkylation of α,α-disubstituted amides | ≥19:1 |
| Pseudoephenamine | Alkylation of α,α-disubstituted amides | Enhanced vs. Pseudoephedrine |
Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated Alkylations thieme-connect.com
Enzymatic Biotransformations for Stereoselective Formation
Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis to achieve high levels of stereocontrol under mild reaction conditions. nih.govnih.govresearchgate.net For the synthesis of enantiomerically pure nitriles or their carboxylic acid precursors, nitrile-hydrolyzing enzymes such as nitrilases and nitrile hydratases are of particular interest. cornell.edunih.gov
Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. cornell.edu In a kinetic resolution process, a racemic mixture of a chiral nitrile can be subjected to a nitrilase that selectively hydrolyzes one enantiomer, leaving the other unreacted and in high enantiomeric excess. The produced carboxylic acid will also be enantiomerically enriched.
Strains of Rhodococcus, such as Rhodococcus erythropolis, are known to possess a variety of nitrile-metabolizing enzymes and have been used for the synthesis of chiral carboxylic acids. cornell.edunih.govutoronto.ca The substrate specificity of these enzymes is a key factor. While some nitrilases show broad substrate tolerance, others are more specific. cornell.edu For instance, Rhodococcus erythropolis SET1 has been shown to hydrolyze various β-hydroxy nitriles. cornell.edu The development of cyanide-free enzymatic processes using aldoxime dehydratases offers a green alternative for the synthesis of a range of nitrile products. polimi.it
| Enzyme Source | Substrate Type | Product | Enantiomeric Excess (ee) | Conversion/Yield |
| Halohydrin Dehalogenase (engineered) | Spiro epoxides | Chiral β-hydroxy nitriles | >99% | up to 47% |
| Aldoxime Dehydratase (OxdRE) | Racemic E/Z-aldoximes | (S)- and (R)-nitriles | High | - |
| Rhodococcus erythropolis No. 7 Amidase | 4-Chloro-3-hydroxybutyramide | (R)-4-Chloro-3-hydroxybutyric acid | - | - |
Table 3: Examples of Enzymatic Biotransformations for Chiral Nitrile Synthesis and Related Reactions nih.govnih.govutoronto.ca
Olefin Metathesis and Related Routes to the Alkene Moiety
Olefin metathesis, a powerful tool in modern organic synthesis, offers a direct pathway to construct the terminal alkene in this compound. Specifically, cross-metathesis between a suitable branched olefin and an unsaturated nitrile can yield the desired product.
A plausible and efficient route involves the cross-metathesis of 3-methyl-1-butene (B165623) with acrylonitrile (B1666552). This reaction, typically catalyzed by ruthenium-based complexes, joins the two olefinic partners, eliminating ethene as a byproduct and forming the C4-C5 double bond of the target molecule.
Reaction Scheme:
The success of this transformation is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are well-suited for this type of reaction due to their tolerance of the nitrile functional group. nih.govnih.govresearchgate.net
| Catalyst Generation | Key Features | Typical Reaction Conditions |
| Grubbs First Generation | Good activity for general metathesis. | Elevated temperatures may be required. |
| Grubbs Second Generation | Higher activity and broader substrate scope. researchgate.net | Room temperature to moderate heating. |
| Hoveyda-Grubbs Catalysts | Enhanced stability and catalyst recovery. nih.gov | Often used for more challenging substrates. |
Table 1: Comparison of Ruthenium Catalysts for Cross-Metathesis with Acrylonitrile
Research has demonstrated that the cross-metathesis of various olefins with acrylonitrile can be achieved with good yields, although the presence of the nitrile group can sometimes inhibit catalyst activity. scilit.comresearchgate.net Fine-tuning of the catalyst structure, for instance, by modifying the N-heterocyclic carbene (NHC) ligands, can significantly improve catalyst performance and selectivity in these reactions. beilstein-journals.org
Isomerization-Based Synthesis
Isomerization-based syntheses provide an alternative and often complementary approach to this compound. These methods typically involve the synthesis of a more accessible isomer, which is then catalytically rearranged to the desired product.
Selective Hydrocyanation of Branched Dienes Leading to this compound
The selective hydrocyanation of a conjugated diene is a direct method for introducing the nitrile group and establishing the core carbon skeleton. For the synthesis of this compound, the logical precursor is 4-methyl-1,3-pentadiene. The addition of hydrogen cyanide (HCN) across this diene can, in principle, yield several isomeric products. The key is to control the regioselectivity of the addition to favor the formation of the desired branched nitrile.
Reaction Scheme:
Nickel(0) complexes bearing phosphite (B83602) or phosphine (B1218219) ligands are the catalysts of choice for this transformation. tue.nlrsc.org The regioselectivity of the hydrocyanation of dienes is a well-studied phenomenon, with the addition of a Lewis acid co-catalyst often being crucial for directing the reaction towards the desired product. tue.nlacs.orgacs.org Lewis acids can coordinate to the nitrile group of the catalyst-substrate complex, influencing the electronic properties and steric environment of the active species, thereby controlling the position of cyanide addition. tue.nl In the case of branched dienes, careful selection of the ligand and Lewis acid is necessary to achieve high selectivity for the desired branched nitrile over other possible isomers. acs.org
| Lewis Acid Promoter | Potential Effect on Regioselectivity |
| Triphenylboron (B(C6H5)3) | Can enhance the rate and influence selectivity. thieme-connect.de |
| Aluminum Trichloride (AlCl3) | Strong Lewis acid, can significantly alter product distribution. thieme-connect.de |
| Zinc Chloride (ZnCl2) | Commonly used in industrial hydrocyanation processes. tue.nl |
Table 2: Lewis Acid Promoters in Nickel-Catalyzed Hydrocyanation
Regioselective Isomerization of Other Pentenenitrile Isomers
Another powerful strategy is the regioselective isomerization of a different, more readily synthesized pentenenitrile isomer. A plausible precursor for this approach is 2-isopropyl-3-pentenenitrile. This internal alkene could potentially be isomerized to the terminal alkene, this compound, under the influence of a suitable catalyst.
Reaction Scheme:
This type of double bond migration is often catalyzed by transition metal complexes, particularly those of palladium, rhodium, and nickel. mdpi.comnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netacs.orgacs.org The driving force for such an isomerization would be the formation of the thermodynamically less substituted terminal alkene, which can be favored under certain kinetic control conditions. The specific catalytic system would need to be carefully chosen to promote the desired migration without causing other side reactions, such as polymerization or decomposition.
Catalytic Systems for Controlled Double Bond Migration and Branching
The controlled isomerization of unsaturated nitriles is a key step in several synthetic routes to valuable chemical intermediates. The catalysts employed for these transformations are typically sophisticated transition metal complexes designed to facilitate specific bond-making and bond-breaking events.
Catalytic Systems for Isomerization:
Palladium-Based Catalysts: Palladium complexes, often featuring bulky phosphine ligands, are known to be effective for the isomerization of allylic systems. nih.govresearchgate.netscience.gov The mechanism often involves the formation of a π-allyl palladium intermediate, which can then undergo rearrangement to yield the isomerized product.
Rhodium-Based Catalysts: Rhodium complexes are also widely used for double bond migration in unsaturated compounds, including nitriles. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org These catalysts can operate under mild conditions and often exhibit high selectivity.
Nickel-Based Catalysts: Nickel(0) complexes with phosphite or phosphine ligands, similar to those used in hydrocyanation, are also capable of catalyzing the isomerization of pentenenitriles. tue.nlacs.orgresearchgate.netresearchgate.netuu.nlresearchgate.net The mechanism is believed to involve oxidative addition of a C-H or C-CN bond to the nickel center, followed by a series of steps leading to the isomerized product. The presence of Lewis acids can also influence the course of these isomerizations. acs.orgacs.org
| Catalyst Metal | Typical Ligands | Key Features |
| Palladium | Bulky phosphines (e.g., P(t-Bu)3) | Effective for allylic isomerization. science.gov |
| Rhodium | Biphephos, phosphoramidites | High activity and selectivity in tandem reactions. mdpi.comresearchgate.netresearchgate.netnih.gov |
| Nickel | Phosphites, diphosphines (e.g., dppf) | Central to industrial pentenenitrile isomerization. acs.orgresearchgate.netresearchgate.net |
Table 3: Overview of Catalytic Systems for Double Bond Migration in Nitriles
The choice of catalyst and reaction conditions is paramount in achieving the desired isomerization with high selectivity and yield, avoiding the formation of undesired byproducts and ensuring the stability of the nitrile functionality.
Reactivity and Chemical Transformations of 2 Isopropyl 4 Pentenenitrile
Reactions of the Nitrile Group
The nitrile group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.
The hydrolysis of nitriles is a fundamental reaction that can yield either amides or carboxylic acids, depending on the reaction conditions. The process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under more vigorous conditions yields the corresponding carboxylic acid, 2-isopropyl-4-pentenoic acid, and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to an amide. Continued hydrolysis of the amide, typically requiring heating, will produce the carboxylate salt of 2-isopropyl-4-pentenoic acid and ammonia.
| Reaction | Reagents and Conditions | Major Product |
| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, moderate temp. | 2-Isopropyl-4-pentenamide |
| Full Hydrolysis (Acidic) | H₂SO₄ (aq.), H₂O, reflux | 2-Isopropyl-4-pentenoic acid |
| Full Hydrolysis (Basic) | NaOH (aq.), H₂O, reflux | Sodium 2-isopropyl-4-pentenoate |
The nitrile group can be reduced to either a primary amine or an imine. The choice of reducing agent and reaction conditions determines the final product.
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is also an effective method for this transformation, yielding 2-isopropyl-4-penten-1-amine.
Partial Reduction to Imines: The partial reduction of a nitrile to an imine is more challenging but can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting imine is often unstable and can be hydrolyzed in situ to an aldehyde upon aqueous workup.
| Reaction | Reagents and Conditions | Major Product |
| Full Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-Isopropyl-4-penten-1-amine |
| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | 2-Isopropyl-4-penten-1-amine |
| Partial Reduction | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 2-Isopropyl-4-pentenal |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents and organolithium compounds. This reaction provides a valuable route for the synthesis of ketones. For instance, the reaction of 2-isopropyl-4-pentenenitrile with a Grignard reagent (e.g., methylmagnesium bromide) would initially form an imine salt. Subsequent hydrolysis of this intermediate would yield a ketone.
While less common for simple aliphatic nitriles, rearrangement reactions involving the nitrile group can occur under specific conditions. For example, certain α-cyanohydrins can undergo rearrangements. However, for a compound like this compound, such rearrangements are not typically observed under standard laboratory conditions.
Reactions of the Alkene Moiety
The terminal double bond in this compound is susceptible to electrophilic addition and reduction reactions.
The carbon-carbon double bond can be selectively reduced in the presence of the nitrile group, or both functional groups can be reduced simultaneously, depending on the chosen catalyst and reaction conditions.
Selective Hydrogenation of the Alkene: Catalytic hydrogenation using specific catalysts can selectively reduce the alkene without affecting the nitrile group. Palladium on carbon (Pd/C) is often a suitable catalyst for this purpose under mild conditions, yielding 2-isopropylpentanenitrile.
Simultaneous Reduction of Alkene and Nitrile: More forcing conditions, such as using Raney nickel under higher pressure and temperature, can lead to the reduction of both the alkene and the nitrile functionalities, resulting in the formation of 2-isopropylpentan-1-amine.
| Reaction | Reagents and Conditions | Major Product |
| Selective Alkene Hydrogenation | H₂, Pd/C, Ethanol, room temp. | 2-Isopropylpentanenitrile |
| Full Hydrogenation | H₂, Raney Ni, high pressure, high temp. | 2-Isopropylpentan-1-amine |
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The terminal double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. Electrophilic addition reactions involve the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.
Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to the formation of a vicinal dihalide. The expected product of the bromination of this compound would be 4,5-dibromo-2-isopropylpentanenitrile.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is expected to follow Markovnikov's rule. quizlet.com This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation at the C4 position. The subsequent attack of the halide ion at this position results in the Markovnikov product. In the presence of peroxides, the hydrobromination of alkenes can proceed via a radical mechanism, leading to the anti-Markovnikov product. quizlet.com
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Halogenation | Br₂ | 4,5-Dibromo-2-isopropylpentanenitrile | N/A |
| Hydrohalogenation | HBr | 4-Bromo-2-isopropylpentanenitrile | Markovnikov |
| Hydrohalogenation with Peroxides | HBr, ROOR | 5-Bromo-2-isopropylpentanenitrile | Anti-Markovnikov |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
Cycloaddition reactions are concerted reactions that involve the formation of a cyclic product from two or more unsaturated molecules. The terminal alkene of this compound can participate as a dienophile in Diels-Alder reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). youtube.commasterorganicchemistry.com For this compound to act as a dienophile, it would react with a conjugated diene, such as 1,3-butadiene, to form a six-membered ring. The nitrile group, being an electron-withdrawing group, can enhance the reactivity of the alkene as a dienophile. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org
A potential Diels-Alder reaction is summarized below:
| Diene | Dienophile | Expected Product |
| 1,3-Butadiene | This compound | 4-(2-cyano-3-methylbutyl)cyclohex-1-ene |
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. While less common than the Diels-Alder reaction under thermal conditions, the terminal alkene of this compound could potentially undergo such reactions when irradiated with UV light in the presence of another alkene.
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)
The double bond of this compound can be oxidized to form epoxides or diols.
Epoxidation: Epoxidation involves the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (a three-membered ring containing an oxygen atom). The expected product would be 2-(2-isopropyl-3-methyloxiran-2-yl)acetonitrile.
Dihydroxylation: Dihydroxylation is the process of adding two hydroxyl groups to the double bond. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), which results in syn-dihydroxylation (the two hydroxyl groups are added to the same side of the double bond). ucla.edu Alternatively, reaction with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄) under basic conditions also yields a syn-diol.
| Reaction | Reagents | Expected Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-(2-isopropyl-3-methyloxiran-2-yl)acetonitrile | N/A |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 2-Isopropyl-4,5-dihydroxypentanenitrile | Syn |
Radical Reactions and Mechanistic Studies
The allylic position (C3) of this compound is susceptible to radical abstraction of a hydrogen atom to form a resonance-stabilized allylic radical. These radical intermediates can then undergo various reactions. For instance, in the presence of a halogen source like N-bromosuccinimide (NBS) and a radical initiator, allylic bromination can occur.
Mechanistic studies, while not found specifically for this compound, would likely focus on understanding the regioselectivity and stereoselectivity of the various addition reactions to the double bond, as well as the kinetics of these transformations.
Reactions at the Alpha-Carbon (C2)
The carbon atom adjacent to the nitrile group (the α-carbon or C2) is activated due to the electron-withdrawing nature of the nitrile. The hydrogen atom attached to this carbon is acidic and can be removed by a strong base to form a resonance-stabilized carbanion (an enolate-like species). libretexts.org This carbanion is a potent nucleophile and can react with various electrophiles.
Alkylation and Acylation Adjacent to the Nitrile Group
Alkylation: The carbanion generated at the α-carbon can be alkylated by reacting it with an alkyl halide. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to deprotonate the α-carbon. The resulting nucleophile can then attack an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond.
Acylation: Similarly, the carbanion can be acylated by reaction with an acyl halide or an anhydride (B1165640). This reaction introduces an acyl group at the α-position, leading to the formation of a β-ketonitrile.
| Reaction | Base | Electrophile | Expected Product |
| Alkylation | LDA | Methyl iodide (CH₃I) | 2-Isopropyl-2-methyl-4-pentenenitrile |
| Acylation | LDA | Acetyl chloride (CH₃COCl) | 2-Acetyl-2-isopropyl-4-pentenenitrile |
Organometallic Reactions at C2
The nucleophilic carbanion at C2 can also participate in reactions with organometallic reagents. For example, it can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.
Furthermore, organometallic reagents themselves can be used to generate the nucleophile at C2. For instance, organolithium reagents can deprotonate the α-carbon. The resulting lithiated species can then react with various electrophiles. Organocuprates (Gilman reagents) could potentially be used for conjugate addition reactions where the nitrile-stabilized carbanion acts as the nucleophile.
Isomerization Dynamics and Mechanism of this compound
The isomerization of this compound involves the migration of the carbon-carbon double bond along the pentenenitrile backbone, leading to various isomers. This process is of significant interest as the position of the double bond dictates the subsequent reactivity of the molecule, particularly in industrially relevant processes such as hydrocyanation for the synthesis of adiponitrile (B1665535), a precursor to nylon. While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established isomerization behavior of structurally related pentenenitriles, such as 2-methyl-3-butenenitrile (B95465) and various linear pentenenitriles.
Interconversion with 3-Pentenenitrile (B94367) and 4-Pentenenitrile (B1194741) Isomers
The isomerization of this compound is expected to lead to a dynamic equilibrium with other pentenenitrile isomers, primarily isomers of 3-pentenenitrile and 4-pentenenitrile. The interconversion between these isomers is a crucial aspect of its chemistry. The presence of the isopropyl group at the 2-position can be expected to influence the position of this equilibrium.
The isomerization from a 4-pentenenitrile to a 3-pentenenitrile is a common transformation for such molecules. In the case of this compound, this would result in the formation of 2-isopropyl-3-pentenenitrile. Further isomerization could potentially lead to 2-isopropyl-2-pentenenitrile, a conjugated and often more thermodynamically stable isomer. The interconversion between 3-pentenenitrile and 4-pentenenitrile isomers is a well-documented process, often catalyzed by transition metal complexes.
The general scheme for the interconversion can be visualized as follows:
This compound ⇌ 2-Isopropyl-3-pentenenitrile ⇌ 2-Isopropyl-2-pentenenitrile
The relative concentrations of these isomers at equilibrium will be governed by their thermodynamic stabilities, which are influenced by factors such as steric hindrance from the isopropyl group and the electronic effects of the nitrile group.
Role of Lewis Acids and Transition Metal Catalysts in Isomerization
The isomerization of pentenenitriles is typically not a spontaneous process and requires the presence of a catalyst. Transition metal complexes and Lewis acids are the most common catalysts employed for this transformation.
Transition Metal Catalysts:
Zero-valent nickel complexes with phosphorus-based ligands are widely used for the isomerization of unsaturated nitriles. The mechanism is believed to involve the oxidative addition of a C-H bond to the metal center, followed by a series of β-hydride elimination and re-addition steps, which effectively "walk" the double bond along the carbon chain. For this compound, a plausible mechanism would involve the coordination of the nickel catalyst to the double bond, followed by the formation of a nickel-hydride intermediate that facilitates the double bond migration. The steric bulk of the isopropyl group may influence the regioselectivity of this process.
In the context of the industrially significant isomerization of 2-methyl-3-butenenitrile to linear pentenenitriles, nickel-based catalysts have been extensively studied. These systems demonstrate high efficiency and selectivity, which can be tuned by modifying the electronic and steric properties of the phosphine (B1218219) or phosphite (B83602) ligands. It is reasonable to assume that similar catalytic systems would be effective for the isomerization of this compound.
Lewis Acids:
Lewis acids can also promote the isomerization of pentenenitriles, often in conjunction with transition metal catalysts. The role of the Lewis acid is thought to be the activation of the nitrile group by coordination, which can influence the electronic properties of the molecule and facilitate the double bond migration. This co-catalytic effect has been observed in the hydrocyanation of butadiene, where Lewis acids enhance the isomerization of 3-pentenenitrile to 4-pentenenitrile. While the direct catalytic effect of Lewis acids alone on this compound is not documented, their use as co-catalysts with transition metals would likely enhance the rate and selectivity of the isomerization.
Kinetic and Thermodynamic Aspects of Isomerization Pathways
The isomerization of this compound to its various isomers is governed by both kinetic and thermodynamic factors. The thermodynamic landscape dictates the relative stability of the isomers and thus the equilibrium position of the reaction. Generally, conjugated nitriles (like 2-pentenenitriles) are more thermodynamically stable than their unconjugated counterparts (3- and 4-pentenenitriles) due to resonance stabilization.
Hypothetical Energy Profile for Isomerization:
| Isomer | Relative Energy (kcal/mol) |
| This compound | 0 (Reference) |
| 2-Isopropyl-3-pentenenitrile | -1 to -3 |
| 2-Isopropyl-2-pentenenitrile | -4 to -6 |
This table presents hypothetical relative energy values based on general principles of alkene and nitrile stability. Actual values for this compound would require experimental or computational determination.
From a kinetic perspective, the rate of isomerization is dependent on the activation energy of the double bond migration process. The choice of catalyst and reaction conditions (temperature, solvent) plays a crucial role in overcoming this energy barrier. The mechanism of catalysis, whether through a metal-hydride intermediate with a transition metal or through polarization by a Lewis acid, will determine the specific kinetic pathway and the rate-determining step.
Computational studies on related systems, such as the isomerization of 2-methyl-3-butenenitrile, have provided insights into the reaction pathways and the energies of the transition states involved. Similar computational approaches could be employed to model the isomerization of this compound and to predict the kinetic and thermodynamic parameters for its interconversion with other isomers.
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 2-Isopropyl-4-pentenenitrile. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are pivotal in assigning the chemical shifts and establishing the intricate network of scalar and dipolar couplings within the molecule.
2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is fundamental for identifying proton-proton coupling networks. For this compound, cross-peaks would confirm the connectivity within the isopropyl group (methine proton to the two methyl groups) and along the pentenenitrile backbone (e.g., coupling between the protons at C2, C3, C4, and C5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum of this compound would show correlations for each C-H bond, definitively assigning the proton and carbon signals for the methine and methyl groups of the isopropyl moiety, as well as the CH, CH₂, and CH groups of the pentenenitrile chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the molecule's conformation and stereochemistry. In this compound, NOE correlations could be observed between the protons of the isopropyl group and the protons on the pentenenitrile backbone, offering insights into the preferred rotational conformation around the C2-isopropyl bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and may vary slightly in experimental conditions.)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H to ¹³C) |
| 1 (CN) | - | ~120 | - | H2, H6 |
| 2 (CH) | ~2.5 | ~40 | H3, H6 | C1, C3, C6, C7 |
| 3 (CH₂) | ~1.8, ~1.6 | ~35 | H2, H4 | C2, C4, C5 |
| 4 (CH) | ~5.8 | ~135 | H3, H5 | C3, C5 |
| 5 (CH₂) | ~5.2, ~5.1 | ~118 | H4 | C3, C4 |
| 6 (CH) | ~2.0 | ~30 | H2, H7 | C2, C7 |
| 7 (CH₃) | ~1.0 (d) | ~20 | H6 | C2, C6 |
| 7' (CH₃) | ~1.0 (d) | ~20 | H6 | C2, C6 |
Stereochemical Assignment via Chiral NMR Shift Reagents or Anisotropy Effects
Given the presence of a chiral center at the C2 position, determining the absolute stereochemistry of this compound is crucial. Chiral NMR techniques can be employed for this purpose.
Chiral NMR Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of racemic this compound can induce diastereomeric complexes. These complexes will exhibit separate sets of NMR signals for the two enantiomers, allowing for their quantification and potentially, with further analysis, the assignment of absolute configuration.
Anisotropy Effects: In certain cases, the formation of diastereomeric derivatives (e.g., by reaction with a chiral derivatizing agent) can lead to differential shielding or deshielding of nearby protons due to the magnetic anisotropy of a functional group in the chiral auxiliary. This can result in distinct chemical shifts for the protons in the two diastereomers, enabling their differentiation by NMR.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
Fragmentation Pathways and Mechanisms for Structural Confirmation
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pathways are predictable based on the functional groups present.
Loss of the Isopropyl Group: A prominent fragmentation pathway would likely involve the cleavage of the bond between the isopropyl group and the pentenenitrile backbone, resulting in the loss of a propyl radical (•C₃H₇) and the formation of a stable cation.
Loss of a Methyl Group: Fragmentation within the isopropyl group itself can lead to the loss of a methyl radical (•CH₃), forming a [M-15]⁺ ion.
Cleavage Alpha to the Nitrile Group: The bond alpha to the electron-withdrawing nitrile group is susceptible to cleavage.
Rearrangements: McLafferty-type rearrangements, if sterically feasible, could also contribute to the fragmentation pattern, although this is less common for nitriles compared to carbonyl compounds.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Plausible Loss |
| 123 | [C₈H₁₃N]⁺ | Molecular Ion |
| 108 | [C₇H₁₀N]⁺ | •CH₃ |
| 80 | [C₅H₆N]⁺ | •C₃H₇ |
| 54 | [C₄H₆]⁺ | •C₄H₇N |
| 41 | [C₃H₅]⁺ | •C₅H₈N |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecular ion and its fragments. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an unambiguous molecular formula for this compound (C₈H₁₃N), distinguishing it from other isobaric compounds.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic signatures for the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of the vinyl group would be indicated by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching vibrations of the isopropyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is also typically observable in the Raman spectrum. The C=C double bond stretch often gives a strong Raman signal. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2240 - 2260 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Alkene (=C-H) | Stretch | 3010 - 3095 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Alkane (C-H) | Bend | 1350 - 1470 |
Chiroptical Spectroscopy
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule mtoz-biolabs.com. An experimental CD spectrum provides a unique fingerprint for a specific enantiomer chiralabsxl.com. The mirror-image enantiomer will exhibit a CD spectrum of equal magnitude but opposite sign chiralabsxl.com.
For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, the CD signals may be weak. However, the nitrile and alkene groups may exhibit weak electronic transitions that can give rise to CD signals.
The determination of the absolute configuration (R or S) of this compound would involve comparing its experimental CD spectrum with a spectrum predicted by ab initio quantum mechanical calculations researchgate.net. Time-dependent density functional theory (TD-DFT) is a common method for calculating theoretical CD spectra researchgate.net. By calculating the expected CD spectrum for, for instance, the (R)-enantiomer and comparing it to the experimental spectrum, the absolute configuration can be assigned. If the experimental and calculated spectra match in terms of the signs of the Cotton effects, the molecule has the R configuration. If they are mirror images, the molecule has the S configuration americanlaboratory.commtoz-biolabs.com.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light wikipedia.orgslideshare.net. The resulting ORD curve is characteristic of the chiral substance. In regions of the spectrum where the molecule absorbs light (a chromophore), the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect vlabs.ac.inlibretexts.org.
Theoretical and Computational Chemistry of 2 Isopropyl 4 Pentenenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-Isopropyl-4-pentenenitrile. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular structure, energy, and other properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. github.io It is employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization, and to analyze its electronic properties. The process involves finding the minimum energy conformation on the potential energy surface. github.io For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G**, can predict key geometric parameters. matec-conferences.orgresearchgate.net
The optimization process systematically adjusts the atomic coordinates to minimize the total energy, resulting in a stable molecular geometry. github.io From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and kinetic stability. matec-conferences.orgresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, the distribution of electron density can be analyzed, for instance, through Mulliken atomic charges, which assign partial charges to each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated) This table presents typical, non-experimental bond lengths and angles expected from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C≡N | ~1.16 Å | |
| C2-C(N) | ~1.47 Å | |
| C2-C(isopropyl) | ~1.54 Å | |
| C4=C5 | ~1.34 Å | |
| Bond Angles | ||
| C2-C(N)≡N | ~179° | |
| C(isopropyl)-C2-C(N) | ~110° | |
| C3-C4=C5 | ~125° | |
| Dihedral Angle | H-C2-C3-H | ~60° (gauche) / 180° (anti) |
Energy Landscape and Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com These rotations are not entirely free due to steric and electronic interactions, leading to an energy landscape of minima (stable conformers) and maxima (transition states between them). organicchemistrytutor.comyoutube.com
For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 single bond. The bulky isopropyl group and the allyl group attached to this bond create considerable steric hindrance. organicchemistrytutor.com A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Quantum mechanical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com After performing a DFT geometry optimization, further calculations can determine the magnetic shielding tensor for each nucleus. These values are then converted to chemical shifts (δ) by referencing a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.com Predicted shifts are highly useful for assigning peaks in an experimental spectrum to specific atoms in the molecule.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides estimated chemical shift values based on general principles and data for similar functional groups. carlroth.com
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Nitrile (C≡N) | - | ~120 |
| CH (at C2) | ~2.5 - 3.0 | ~35 - 40 |
| CH₂ (at C3) | ~2.2 - 2.6 | ~30 - 35 |
| CH (at C4) | ~5.6 - 6.0 | ~130 - 135 |
| CH₂ (at C5) | ~5.0 - 5.3 | ~118 - 122 |
| CH (isopropyl) | ~1.8 - 2.2 | ~30 - 35 |
| CH₃ (isopropyl) | ~1.0 - 1.2 | ~20 - 25 |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. github.io After finding the minimum energy geometry, a frequency calculation is performed. The results yield a set of vibrational modes and their corresponding frequencies. vasp.at These calculations are essential for identifying the characteristic stretching and bending frequencies of functional groups, such as the C≡N stretch of the nitrile group and the C=C stretch of the alkene. A key verification of a true energy minimum is the absence of any imaginary frequencies. github.io
Reaction Pathway Modeling
Computational modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights into the transformation of reactants into products.
Transition State Characterization for Key Transformations
A key transformation for an unsaturated nitrile like this compound could be its isomerization to a thermodynamically more stable isomer, such as one where the double bond is conjugated with the nitrile group. This type of reaction is crucial in industrial processes like adiponitrile (B1665535) synthesis. mdpi.comacs.org
The transition state (TS) is the highest energy point along the lowest energy path from a reactant to a product. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. github.io This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate that transforms the reactant into the product. For the isomerization of this compound, this could involve an intramolecular hydrogen shift. Locating and characterizing the geometry and energy of this transition state is fundamental to understanding the reaction's kinetics.
Reaction Mechanism Elucidation and Energy Barriers
Elucidating a reaction mechanism involves identifying all elementary steps, including reactants, intermediates, transition states, and products. mdpi.com By calculating the energies of each of these species, a reaction energy profile can be constructed.
This profile maps the energy of the system as the reaction progresses. The energy difference between the reactants and the highest energy transition state is the activation energy or energy barrier. youtube.com This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For the isomerization of this compound, computational modeling could compare different possible pathways, for example, a direct hydrogen shift versus a multi-step process involving intermediates. By comparing the energy barriers of competing pathways, the most likely mechanism can be determined. These calculations provide a detailed, step-by-step picture of the chemical transformation at the molecular level. mdpi.com
Solvent Effects on Reactivity and Selectivity
The choice of solvent can profoundly influence the reactivity and selectivity of chemical reactions involving this compound. wikipedia.org Solvent effects are a critical consideration in both thermodynamic and kinetic control over a chemical reaction. wikipedia.org The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are key factors that can alter reaction pathways and product distributions. wikipedia.orgresearchgate.net
In reactions such as nucleophilic substitutions, the nature of the solvent can dramatically affect the reaction rate. For instance, polar protic solvents can stabilize nucleophiles through hydrogen bonding, potentially decreasing their reactivity in SN2 reactions. libretexts.org Conversely, in SN1 reactions, polar solvents can stabilize the intermediate carbocation, thereby increasing the reaction rate. wikipedia.orglibretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of solvent effects in organic chemistry are directly applicable. wikipedia.orgresearchgate.netlibretexts.org For example, in the photooxygenation of related substituted substrates, the choice of solvent can influence diastereoselectivity. thieme-connect.de Nonpolar solvents are often favored in these reactions as they can increase the lifetime of singlet oxygen and reduce competing polar reactions. thieme-connect.de
The influence of a solvent on reaction rates can be quantified, as shown in the following table illustrating the effect of solvent polarity on the SN2 reaction of 1-bromobutane (B133212) with azide. A noticeable increase in reaction rate is observed when moving from a protic to an aprotic solvent. wikipedia.org
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Methanol | 33 | 1 |
| Water | 78 | 7 |
| Dimethylsulfoxide (DMSO) | 47 | 1300 |
| Acetonitrile (B52724) | 37 | 5000 |
| Hexamethylphosphoramide (HMPA) | 30 | 200,000 |
This table illustrates the general trend of solvent effects on SN2 reactions and is not specific to this compound.
Stereochemical Predictions and Stereoelectronic Effects
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are fundamental to understanding the behavior of this compound. wikipedia.org These effects arise from the interaction between atomic and/or molecular orbitals and can dictate the geometric constraints on ground and transition states. wikipedia.org
In the context of this compound, stereoelectronic effects would play a crucial role in determining the stereochemical outcome of reactions at its chiral center or across its double bond. For example, in reactions involving the formation of new stereocenters, the preferred conformation of the molecule, influenced by stereoelectronic interactions like hyperconjugation, can direct the approach of a reagent to a specific face of the molecule. This often leads to a high degree of diastereoselectivity. thieme-connect.de The gauche effect, a consequence of stereoelectronic interactions, can favor a conformation that might seem sterically hindered but is electronically stabilized. wikipedia.org
Applications in Advanced Organic Synthesis Research
Role in Catalysis Research
The interaction of organic molecules with catalysts is a cornerstone of modern synthesis. Molecules can act as substrates that are transformed by a catalyst or, when appropriately designed, as ligands that modify the properties of a metal catalyst.
Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Nitrile-containing molecules are not typically used directly as primary ligands in transition metal catalysis due to the nitrile group's generally weak coordinating ability compared to phosphines or N-heterocyclic carbenes. However, the nitrile group can be chemically transformed into a more strongly coordinating group.
For example, the nitrile of 2-Isopropyl-4-pentenenitrile could be reduced to a primary amine. This amine, in combination with another coordinating atom, could form a bidentate chiral ligand. The terminal alkene could be used to attach the molecule to a larger scaffold or to introduce another donor atom. While this is theoretically possible, there is no literature describing the modification of this compound for this purpose. The development of new chiral ligands is a highly active area of research, and the use of readily available chiral molecules as starting points is a common strategy.
As a prochiral substrate (if used in its racemic form) or a chiral substrate, this compound could be employed in various catalytic asymmetric transformations. The terminal alkene is a prime site for such reactions.
Table 2: Potential Asymmetric Catalytic Reactions on the Alkene Moiety
| Reaction Type | Catalyst Type | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | Chiral saturated nitrile |
| Asymmetric Dihydroxylation | Osmium/chiral ligand (e.g., Sharpless AD-mix) | Chiral diol |
| Asymmetric Epoxidation | Chiral transition metal complex | Chiral epoxide |
| Asymmetric Hydroformylation | Chiral Rhodium complex | Chiral aldehyde |
For example, the asymmetric hydrogenation of the terminal double bond would yield 2-isopropylpentanenitrile, creating a new stereocenter if the starting material were achiral at the C2 position, or a diastereomer if starting with an enantiopure material. The asymmetric hydroformylation of the alkene would introduce a chiral aldehyde, a highly versatile functional group. Asymmetric hydrogenation of α,β-unsaturated nitriles has been reported, but the hydrogenation of isolated double bonds in the presence of a nitrile is also a well-established transformation. Similarly, the asymmetric dihydroxylation of olefins is a powerful method for creating chiral diols. nih.gov While these reactions are general in scope, their specific application to this compound has not been reported.
Precursor to Functionalized Organic Materials
The polymerization of functional monomers is a primary route to advanced materials with tailored properties. The terminal alkene in this compound makes it a potential monomer for polymerization reactions. The nitrile and isopropyl functionalities would then be incorporated as pendant groups along the polymer chain, imparting specific properties to the resulting material.
There are no studies detailing the polymerization of this compound. However, research has been conducted on the copolymerization of 2-pentenenitrile (B77955) with methyl methacrylate (B99206) (MMA) using catalytic chain transfer (CCT) polymerization. This suggests that nitriles with a pentene backbone can participate in polymerization processes. The resulting polymers, functionalized with nitrile groups, could have applications in areas where polarity and potential for further chemical modification are desired. For instance, nitrile-containing polymers can be precursors to polymers with amide or carboxylic acid groups through hydrolysis. researchgate.net Furthermore, polymers containing nitrile groups have been investigated for applications in areas such as electrolytes for batteries and as components of specialty elastomers.
Analytical Methodologies for Research and Development
Chromatographic Separation Techniques
Chromatography is a fundamental analytical tool for separating the components of a mixture. For a volatile and chiral compound like 2-isopropyl-4-pentenenitrile, both gas and liquid chromatography, including specialized chiral methods, are indispensable.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds such as this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used method for quantifying organic compounds. icm.edu.plresearchgate.net After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance. This technique is known for its high sensitivity and a wide linear range, making it suitable for determining the purity of this compound and quantifying it in various matrices. icm.edu.plresearchgate.net The analysis of related nitriles and other volatile compounds is routinely performed using GC-FID. researchgate.net For instance, the analysis of impurities in isopropylbenzene (cumene) is carried out using GC with a flame ionization detector (FID). tajhizkala.ir
Gas Chromatography-Thermal Conductivity Detection (GC-TCD): The TCD is a universal detector that responds to all compounds, but it is generally less sensitive than the FID. It measures the difference in thermal conductivity between the carrier gas and the column effluent containing the separated components. While less common for trace analysis of nitriles, GC-TCD can be employed when a non-destructive detection method is required or for analyzing major components in a mixture.
A typical GC system for the analysis of such compounds would involve a capillary column, like one with a polysiloxane-based stationary phase, and a temperature program to ensure efficient separation.
Table 1: Illustrative GC Parameters for Volatile Nitrile Analysis
| Parameter | Value |
| Column | Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | e.g., 5% Phenyl Polysiloxane |
| Injector Temperature | 250 °C |
| Detector | FID or TCD |
| Detector Temperature | 250 °C - 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 50-60°C, Ramp: 5-10°C/min, Final Temp: 250°C |
This table presents a general set of parameters and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC or require specific interactions for separation. mdpi.com The choice of stationary phase is critical for achieving the desired separation. nih.govchromatographyonline.com
For a molecule like this compound, which contains a polar nitrile group and a nonpolar hydrocarbon backbone, different stationary phases can be utilized:
Reversed-Phase HPLC: This is the most common mode of HPLC, where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., acetonitrile-water or methanol-water mixture). chromatographyonline.com The separation is based on hydrophobic interactions. While C18 is a standard choice, other phases can offer different selectivities. nih.govchromatographyonline.com
Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or a cyano-bonded phase) is used with a nonpolar mobile phase (e.g., hexane/isopropanol). sorbtech.com Cyano-propyl bonded phases are particularly interesting as they can operate in both reversed-phase and normal-phase modes, offering unique selectivity due to dipole-dipole interactions with the nitrile group of the analyte. sorbtech.com These phases are known to provide different retention characteristics compared to traditional C8 and C18 columns and show distinct selectivity for molecules with π-electron systems, such as the double bond in this compound. sorbtech.com
Polar-Embedded Phases: These are modified reversed-phase materials that contain polar functional groups (e.g., amides, carbamates) embedded in the alkyl chains. chromatographyonline.com This modification alters the selectivity and can improve peak shape for polar compounds.
Table 2: Comparison of HPLC Stationary Phases for Nitrile Analysis
| Stationary Phase | Separation Principle | Mobile Phase Example | Potential Application for this compound |
| C18 (Octadecylsilane) | Hydrophobic interactions | Acetonitrile (B52724)/Water | Purity analysis, separation from nonpolar impurities. chromatographyonline.com |
| Cyano (CN) Propyl | Dipole-dipole, π-π, and hydrophobic interactions | Hexane/Isopropanol (B130326) (NP) or Acetonitrile/Water (RP) | Separation based on polarity and π-system interactions. sorbtech.com |
| Phenyl | π-π interactions, hydrophobic interactions | Methanol/Water | Separation from aromatic or other unsaturated compounds. |
Since this compound possesses a chiral center at the carbon atom bearing the isopropyl group, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (e.e.) of a sample. sigmaaldrich.comwikipedia.org This is particularly important in fields where stereochemistry influences biological activity or material properties.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Common types of CSPs include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica support are among the most widely used and versatile CSPs for both HPLC and Supercritical Fluid Chromatography (SFC). wikipedia.org They can resolve a broad range of chiral compounds through a combination of interactions, including hydrogen bonding and dipole-dipole interactions.
Cyclodextrin-based CSPs: These consist of cyclodextrin (B1172386) molecules (cyclic oligosaccharides) bonded to silica. sigmaaldrich.comwikipedia.org The chiral recognition mechanism involves the inclusion of the analyte, or a part of it, into the hydrophobic cavity of the cyclodextrin, with additional interactions at the rim of the cavity. sigmaaldrich.comwikipedia.org Derivatized cyclodextrins are also commonly used in chiral GC columns. gcms.cz
Pirkle-type or Brush-type CSPs: These phases have small chiral molecules covalently bonded to the silica surface and operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. wikipedia.org
The determination of enantiomeric composition is a critical aspect of the analysis of chiral nitriles. acs.orgnih.gov While direct separation on chiral columns is the most common approach, other chiroptical sensing methods are also being developed. acs.orgnih.gov
Hyphenated Techniques for Structural Confirmation and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and characterization of compounds in complex mixtures.
GC-MS is a robust technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. yu.edu.jomdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST). yu.edu.jonist.gov For this compound, GC-MS analysis would provide its retention time and a mass spectrum that confirms its molecular weight and provides structural information through its fragmentation pattern. This is invaluable for confirming the identity of the main peak and for identifying any impurities present in the sample. wiley.com The analysis of related compounds like 4-pentenenitrile (B1194741) shows characteristic peaks in their mass spectra. nih.gov
Table 3: Expected GC-MS Data for this compound
| Analytical Data | Expected Information |
| Retention Time | A specific retention time under defined GC conditions, aiding in identification. |
| Molecular Ion Peak (M+) | A peak corresponding to the molecular weight of the compound (C8H13N, MW: 123.20 g/mol ). |
| Fragmentation Pattern | Characteristic fragment ions resulting from the cleavage of the molecule, which can help in structural elucidation. For example, loss of an isopropyl group or fragments related to the pentenenitrile chain. |
While this compound itself is volatile and well-suited for GC-MS, LC-MS becomes crucial for the analysis of its non-volatile derivatives or for its analysis in complex biological or environmental matrices where direct injection into a GC might not be feasible. mdpi.com LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net
This technique is particularly useful in several scenarios:
Analysis of Reaction Products: If this compound is used in a reaction to produce larger, less volatile molecules, LC-MS would be the method of choice for monitoring the reaction and characterizing the products. core.ac.uk
Metabolism Studies: In biological systems, the compound might be metabolized into more polar, non-volatile compounds. LC-MS is a key technique for identifying and quantifying such metabolites.
Analysis of Derivatives: For certain analytical purposes, it may be advantageous to derivatize the nitrile group to enhance detection or improve chromatographic behavior. If the resulting derivative is non-volatile, LC-MS would be the appropriate analytical technique.
Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used in LC-MS to generate ions from the analytes eluting from the HPLC column. The choice of mobile phase is important, and solvents like acetonitrile, methanol, and isopropanol are commonly used. waters.comstellarscientific.com
Quantitative Analysis in Reaction Monitoring and Process Development
The quantitative analysis of this compound is a critical aspect of research and development, enabling the monitoring of reaction kinetics, optimization of process parameters, and assurance of product quality. The selection of an appropriate analytical methodology is contingent upon the specific requirements of the analysis, such as the need for real-time data, the complexity of the reaction mixture, and the desired level of sensitivity and precision. Both offline and online analytical techniques are employed to provide a comprehensive understanding of the synthesis process.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for the quantitative analysis of volatile and thermally stable compounds like this compound. researchgate.netresearchgate.net Its high resolution and sensitivity make it ideal for separating the target analyte from starting materials, byproducts, and residual solvents.
Reaction Monitoring: In the context of reaction monitoring, GC-FID is invaluable for determining the conversion of reactants and the formation of this compound over time. By periodically taking aliquots from the reaction mixture, quenching the reaction, and analyzing the samples, a kinetic profile can be constructed. This data is fundamental for understanding the reaction mechanism and optimizing parameters such as temperature, pressure, and catalyst loading. For instance, in the synthesis of a related compound, 4-cyclohexyl-2-pentenenitrile, GC analysis was used to determine a conversion ratio of 99.9%. google.com
Process Development: During process development, GC-FID is employed to assess the impact of varying reaction conditions on the yield and purity of this compound. A well-developed GC method with appropriate internal or external standards allows for accurate and precise quantification. nih.gov The use of an internal standard, a compound added in a constant amount to all samples, is often preferred as it corrects for variations in injection volume and detector response. lipidmaps.org The choice of the stationary phase (column) is critical for achieving baseline separation of all components. A non-polar or mid-polarity column is typically suitable for this class of compounds.
Method Validation: A typical GC-FID method for quantitative analysis would be validated for linearity, precision, and accuracy.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
This interactive table summarizes the typical validation parameters for a quantitative GC-FID method.
For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is often used in conjunction with GC-FID. science.gov While GC-FID provides quantitative data based on response factors, GC-MS provides mass spectra that can be used to identify the chemical structures of co-eluting peaks. researchgate.net
High-Performance Liquid Chromatography (HPLC)
For less volatile byproducts or when derivatization for GC analysis is not desirable, High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector offers a powerful alternative for quantitative analysis. nih.govnih.gov
Reaction Monitoring: HPLC-UV can be used to monitor the disappearance of starting materials and the appearance of this compound, provided the analyte possesses a suitable chromophore for UV detection. The nitrile group itself has a weak UV absorbance, but the olefinic bond or other functional groups in the starting materials or product may allow for detection at low wavelengths (around 200-220 nm). A simple and sensitive HPLC-UV method can be developed and validated for quantification. nih.goveuropa.eu
Process Development: In process development, HPLC is particularly useful for analyzing crude reaction mixtures and assessing the formation of non-volatile impurities or degradation products. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. psu.edumdpi.com Gradient elution may be necessary to resolve all components in a complex mixture within a reasonable analysis time.
A validated HPLC-UV method for the quantification of a target compound would typically demonstrate the following characteristics:
| Parameter | Typical Value | Reference |
| Retention Time | 7.4 min | nih.gov |
| Limit of Quantification (LOQ) | 15 ng/mL | nih.gov |
| Intra-day Precision (RSD%) | < 7.5% | nih.gov |
| Inter-day Precision (RSD%) | < 7.5% | nih.gov |
| Analytical Recovery (%) | 97.0 - 104.3% | nih.gov |
This interactive table presents typical validation data for an HPLC-UV method, based on a study of a similar compound.
In-Situ Spectroscopic Methods (Process Analytical Technology - PAT)
Process Analytical Technology (PAT) has emerged as a powerful approach for real-time, in-line monitoring of chemical reactions, providing continuous data without the need for sampling. ukri.orgbruker.commt.com This allows for a more dynamic and detailed understanding of the reaction, leading to improved control and optimization. katsura-chemical.co.jpsartorius.com
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring the synthesis of this compound. mt.commt.com By inserting a probe directly into the reaction vessel, the concentration of key species can be tracked in real-time. katsura-chemical.co.jp The nitrile functional group exhibits a sharp and distinct absorption band around 2250 cm⁻¹, which is typically located in a region of the infrared spectrum with minimal interference from other functional groups. diamond.ac.uk This allows for the direct monitoring of the formation of the nitrile product.
The progress of the reaction can be followed by monitoring the decrease in the absorption bands of the reactants and the simultaneous increase in the characteristic band of the this compound product. This real-time data allows for the immediate detection of reaction initiation, changes in reaction rate, and the point of reaction completion. mt.comacs.org This level of process understanding is crucial for developing robust and efficient manufacturing processes.
A hypothetical reaction monitoring profile using in-situ FTIR for the synthesis of this compound might look as follows:
| Time (minutes) | Reactant A (Absorbance) | This compound (Absorbance at ~2250 cm⁻¹) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | <0.01 | 0.99 |
This interactive table illustrates a simplified, hypothetical dataset from in-situ FTIR monitoring of a reaction to form this compound, showing the consumption of a reactant and formation of the product over time.
By integrating these analytical methodologies into research and development, a comprehensive understanding of the synthesis of this compound can be achieved. This data-rich approach facilitates the development of safe, efficient, and scalable manufacturing processes.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 2-isopropyl-4-pentenenitrile. Key areas of exploration could include:
Biocatalysis: The use of enzymes, such as nitrilases and nitrile hydratases, offers a green alternative to traditional chemical methods. core.ac.uk Research could focus on identifying or engineering enzymes for the stereoselective synthesis of chiral variants of this compound. Whole-cell biocatalysts, for instance, have demonstrated high enantioselectivity in the hydrolysis of related chiral nitriles. core.ac.uk
Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials is a critical aspect of sustainable chemistry. acs.org One potential route could involve the conversion of biomass-derived lactones, such as gamma-valerolactone, to unsaturated nitriles through catalytic processes. google.com
Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a significant goal. rsc.org Research into olefin metathesis reactions in water emulsions, for example, has shown promise for related compounds and could be adapted for the synthesis of this compound. nih.gov Additionally, the development of recyclable, non-toxic catalysts will be crucial.
Exploration of New Catalytic Transformations
The unique chemical structure of this compound, featuring both a nitrile group and an alkene moiety, makes it a versatile substrate for various catalytic transformations.
C-CN Bond Activation: Transition metal-catalyzed reactions involving the activation of the carbon-cyanide (C-CN) bond are a burgeoning area of research. snnu.edu.cn These transformations could enable the use of the nitrile group as a leaving group in cross-coupling reactions or as a source of cyanide for other molecules, expanding the synthetic utility of this compound. snnu.edu.cn
Hydrofunctionalization Reactions: The development of novel catalytic systems for the hydrofunctionalization of the alkene portion of the molecule is another promising direction. This includes transfer hydrocyanation, which allows for the interconversion of alkenes and nitriles, and could be applied to this compound to generate other valuable nitrile compounds. researchgate.net
Isomerization Reactions: Catalytic isomerization of the double bond in this compound could lead to the synthesis of other valuable isomers, such as conjugated nitriles. Nickel-based catalytic systems have been shown to be effective in the isomerization of similar compounds like 2-methyl-3-butenenitrile (B95465). acs.org
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and reactions, which can significantly accelerate the development of new synthetic methods.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of catalytic reactions involving this compound. tdx.cat This understanding can guide the design of more efficient and selective catalysts.
Catalyst Screening: Computational screening of potential catalysts can help to identify promising candidates for experimental investigation, saving time and resources. This approach has been successfully used in the development of catalysts for various organic transformations. tdx.cat
Predicting Reactivity and Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of this compound and its derivatives. nih.gov This information is valuable for a wide range of applications, from materials science to drug discovery.
Expanding Synthetic Applications in Diverse Chemical Fields
The unique combination of functional groups in this compound makes it a potentially valuable building block in various areas of chemical synthesis.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-Isopropyl-4-pentenenitrile with high purity?
- Methodology : Optimize reaction conditions using catalysts like palladium or nickel complexes in inert solvents (e.g., THF or DMF). Purification via fractional distillation under reduced pressure (10–20 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (75–85%) and purity (>95%). Characterization should include GC-MS for purity verification and NMR (¹H/¹³C) for structural confirmation .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unsaturated isomers.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Approach : Combine ¹H NMR (δ 5.2–5.8 ppm for alkene protons; δ 2.1–2.5 ppm for isopropyl groups) and IR spectroscopy (C≡N stretch ~2240 cm⁻¹, C=C stretch ~1640 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .
- Data Contradictions : Discrepancies in alkene geometry (cis/trans) require NOESY or DEPT-135 NMR to confirm spatial arrangement .
Q. What thermodynamic properties of this compound are critical for reaction design?
- Data Sources : Refer to NIST Chemistry WebBook for enthalpy of formation (ΔHf), vapor pressure, and heat capacity. For example, gas-phase Gibbs free energy (ΔG) and entropy (ΔS) values guide solvent selection in exothermic reactions .
- Application : Use boiling point (≈150–160°C) and flash point (>60°C) to design safe distillation protocols .
Advanced Research Questions
Q. How can computational modeling clarify the reaction mechanisms involving this compound?
- Methods : Perform DFT calculations (B3LYP/6-31G* basis set) to map transition states in cyano group reactions. Compare activation energies (Ea) for pathways like hydrocyanation or isomerization. Validate with kinetic isotope effects (KIE) experiments .
- Case Study : Simulate electron density maps to predict regioselectivity in Diels-Alder reactions with dienophiles .
Q. What strategies address contradictions in reported catalytic activity data for this compound derivatives?
- Analysis Framework :
Cross-check experimental conditions (e.g., solvent polarity, catalyst loading) across studies.
Use Arrhenius plots to identify temperature-dependent outliers.
Apply multivariate regression to isolate variables affecting yield (e.g., ligand steric effects) .
- Resolution Example : Discrepancies in Pd-catalyzed coupling efficiencies may stem from trace moisture; use Karl Fischer titration to quantify solvent dryness .
Q. How do degradation pathways of this compound under UV/thermal stress inform storage protocols?
- Experimental Design :
- Stability Testing : Expose samples to UV light (254 nm) or heat (40–80°C) for 24–72 hours. Monitor degradation via HPLC-MS for byproducts (e.g., nitriles → amides).
- Kinetic Modeling : Fit degradation rates to first-order kinetics; calculate half-life (t₁/₂) under varying conditions .
Methodological Guidelines
- Data Presentation : Tabulate raw spectral data (e.g., NMR shifts) in appendices; highlight processed results (e.g., coupling constants, integration ratios) in the main text .
- Ethical Compliance : Document IRB approval for toxicity assays and adhere to ISO 80000-2 standards for unit notation .
- Literature Synthesis : Compare findings with prior studies on analogous nitriles (e.g., 4-methyl-2-pentenenitrile) to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
